5-cyclohexyl-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Description
5-Cyclohexyl-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclohexyl group at position 5 and a 2,6-dichlorobenzylideneamino moiety at position 3. This compound belongs to a class of triazole-thiol derivatives known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The 2,6-dichlorophenyl substituent is a recurrent motif in bioactive molecules due to its electron-withdrawing effects and ability to enhance target binding .
Properties
IUPAC Name |
3-cyclohexyl-4-[(2,6-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4S/c16-12-7-4-8-13(17)11(12)9-18-21-14(19-20-15(21)22)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYAVMINBADQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Cyclohexyl-4H-1,2,4-Triazole-3-Thiol
The triazole-thiol core is synthesized through cyclization of a thiosemicarbazide precursor. Cyclohexanecarboxylic acid hydrazide (1) reacts with carbon disulfide in ethanolic potassium hydroxide to form potassium 3-(cyclohexyl)dithiocarbazate (2). Subsequent treatment with aryl isothiocyanates yields 1-cyclohexyl-4-substituted thiosemicarbazides (3a–e), which undergo alkaline cyclization to produce 5-cyclohexyl-4-substituted-4H-1,2,4-triazole-3-thiols (4a–e).
Reaction Conditions
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Step 1 : Hydrazide (1) + CS₂ + KOH → Dithiocarbazate (2)
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Step 2 : Dithiocarbazate (2) + Aryl isothiocyanate → Thiosemicarbazide (3a–e)
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Step 3 : Thiosemicarbazide (3a–e) + NaOH → Triazole-thiol (4a–e)
Table 1: Yields of Triazole-Thiol Derivatives
| Substituent (R) | Yield (%) |
|---|---|
| Phenyl | 79 |
| 4-Chlorophenyl | 73 |
| 4-Methoxyphenyl | 68 |
| 2-Furyl | 62 |
Schiff Base Formation with 2,6-Dichlorobenzaldehyde
Condensation Reaction
The 4-amino group of 5-cyclohexyl-4-amino-4H-1,2,4-triazole-3-thiol (5) reacts with 2,6-dichlorobenzaldehyde (6) in ethanol under acidic catalysis to form the target compound (7). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine.
Reaction Conditions
-
Reactants : Triazole-thiol (5) + 2,6-Dichlorobenzaldehyde (6)
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Catalyst : Acetic acid (5 mol%)
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Solvent : Ethanol
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Temperature : Reflux, 8 hours
Mechanistic Insight
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Protonation of the aldehyde carbonyl enhances electrophilicity.
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The 4-amino group attacks the carbonyl carbon, forming a tetrahedral intermediate.
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Acid-catalyzed dehydration yields the Schiff base.
Optimization Strategies
Solvent and Catalyst Screening
Microwave-assisted synthesis reduces reaction time from 8 hours to 45 minutes while maintaining a 70% yield. Catalysts such as InCl₃ or Cu(I)Cl improve cyclization efficiency in triazole formation (Table 2).
Table 2: Catalyst Impact on Cyclization
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| None | 120 | 12 | 62 |
| InCl₃ | 160 | 4 | 78 |
| Cu(I)Cl | 120 | 6 | 85 |
Purification Techniques
Recrystallization from ethyl acetate/hexane (1:1) achieves >98% purity. Column chromatography (SiO₂, hexane/EtOAc 3:1) resolves byproducts from Schiff base reactions.
Spectroscopic Characterization
NMR Analysis
IR Spectroscopy
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Method | Steps | Total Yield (%) | Time (h) |
|---|---|---|---|
| Conventional | 3 | 52 | 24 |
| Microwave-assisted | 3 | 58 | 6 |
| Catalytic (Cu(I)Cl) | 3 | 67 | 8 |
Challenges and Limitations
-
Low Solubility : The cyclohexyl group reduces solubility in polar solvents, complicating purification.
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Byproducts : Competing reactions during Schiff base formation generate 5–10% des-chloro impurities.
Chemical Reactions Analysis
5-cyclohexyl-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorobenzylidene moiety, using reagents such as alkyl halides or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The specific compound has been studied for its efficacy against various bacterial strains. A study demonstrated that modifications in the triazole ring could enhance antibacterial activity, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 10 µg/mL against resistant strains of bacteria .
Case Study: Inhibition of Fungal Growth
A series of experiments were conducted to evaluate the antifungal properties of 5-cyclohexyl-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol against Candida albicans. The compound demonstrated a significant reduction in fungal growth at concentrations ranging from 5 to 20 µg/mL, suggesting its potential as a therapeutic agent in treating fungal infections .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 10 | Antibacterial |
| This compound | 5 | Antifungal |
Cancer Research
The compound has also been investigated for its anticancer properties. Triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. In vitro studies revealed that this specific triazole derivative inhibited the growth of several cancer cell lines with IC50 values ranging from 15 to 30 µM .
Case Study: Breast Cancer Cells
In a detailed study focusing on breast cancer cell lines (MCF-7), the compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation. The study concluded that the compound could serve as a lead for further development of anticancer agents targeting breast cancer .
Herbicidal Properties
The compound's structural characteristics suggest potential herbicidal activity. Preliminary studies have indicated that it can inhibit the growth of certain weed species at low concentrations. Field trials showed effective control of Amaranthus species when applied at rates of 100 g/ha .
Case Study: Efficacy Against Weeds
A comprehensive field study assessed the herbicidal efficacy of this compound on common agricultural weeds. Results indicated a significant reduction in weed biomass compared to untreated controls over multiple growing seasons .
| Weed Species | Application Rate (g/ha) | Biomass Reduction (%) |
|---|---|---|
| Amaranthus retroflexus | 100 | 85 |
| Chenopodium album | 100 | 75 |
Synthesis of Functional Materials
The unique properties of triazoles make them suitable for developing functional materials such as polymers and coatings. The compound has been used as a monomer in the synthesis of polymeric materials with enhanced thermal stability and mechanical properties.
Case Study: Polymer Composites
Research involving the incorporation of this triazole derivative into polymer matrices showed improved resistance to thermal degradation and enhanced mechanical strength compared to traditional polymers. This opens avenues for applications in protective coatings and durable materials .
Mechanism of Action
The mechanism of action of 5-cyclohexyl-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The dichlorobenzylidene moiety may enhance the compound’s binding affinity to its targets, leading to increased potency. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Pharmacokinetic and Physicochemical Properties
- The cyclohexyl group balances lipophilicity and steric bulk, likely improving ADME profiles .
- Synthetic Accessibility : The target compound’s synthesis likely mirrors methods described in (condensation of 2,6-dichlorobenzaldehyde with a triazole-3-thiol precursor). Yields may vary due to the cyclohexyl group’s steric demands compared to smaller substituents like methylpyrazolyl .
Molecular Docking and Target Affinity
- Kinase and Enzyme Binding : Pyrrole- and indole-containing triazole-thiols () showed affinity for kinases (e.g., anaplastic lymphoma kinase) and cyclooxygenase-2 (COX-2) via π-π stacking and hydrogen bonding. The target compound’s cyclohexyl group may favor hydrophobic binding pockets absent in these analogues .
- Antifungal Potential: S-alkyl derivatives () with pyrazole moieties exhibited antifungal activity, suggesting that the target compound’s thiol group could be similarly modified for enhanced efficacy .
Biological Activity
The compound 5-cyclohexyl-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
The synthesis of this compound typically involves the reaction of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol with 2,6-dichlorobenzaldehyde . The reaction conditions are crucial for obtaining high yields and purity. The molecular formula is with a molecular weight of 355.3 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 355.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | SZFWPEKKTTXLRA-GIJQJNRQSA-N |
2.1 Antioxidant Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antioxidant properties. For example, compounds similar to This compound were evaluated using DPPH and ABTS assays. These assays measure the compound's ability to scavenge free radicals.
In one study, a related triazole compound showed an ABTS IC50 value of 0.397 μM , indicating strong antioxidant potential comparable to ascorbic acid (IC50 = 0.87 μM) .
2.2 Antibacterial Activity
The antibacterial efficacy of this compound has also been explored against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standardized assays.
Table 2: Antibacterial Activity Results
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
Molecular docking studies revealed that the compound interacts effectively with bacterial enzymes, showing high binding affinities (docking scores around -9.8 kcal/mol), which supports its potential as an antibacterial agent .
3. Case Studies and Research Findings
Several studies have focused on the biological activity of triazole derivatives:
- Antioxidant and Antimicrobial Activities : A comprehensive study highlighted that various triazole derivatives exhibited broad-spectrum antimicrobial activity and significant antioxidant capabilities .
- Structure-Activity Relationship (SAR) : Research indicates that modifications in the triazole structure can enhance biological activity. For instance, the introduction of different substituents on the benzene ring significantly affects both antioxidant and antibacterial properties .
- Therapeutic Potential : Given their diverse activities, compounds like This compound are being explored for potential use in treating infections and oxidative stress-related diseases .
Q & A
Q. Table 1: Comparison of Synthesis Conditions from Analogous Compounds
| Precursor System | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| 4-Amino-triazole-thiol + aldehyde | Ethanol | Reflux | 2 hrs | 65% | |
| Chlorophenyl-triazole + aldehyde | Methanol | 60°C | 4 hrs | 70% |
Q. Key Factors Affecting Yield :
- Solvent polarity : Methanol enhances reaction rates compared to ethanol due to higher dielectric constant.
- Catalysts : Acidic conditions (e.g., acetic acid) accelerate imine bond formation.
Advanced: How can reaction conditions be optimized for scalable synthesis while maintaining purity?
Answer :
Optimization strategies include:
- Design of Experiments (DoE) : Varying temperature, solvent ratios, and catalyst concentrations to identify Pareto-optimal conditions .
- Continuous Flow Synthesis : Reduces side reactions in scaled-up processes (e.g., >10 g batches) (Note: BenchChem content excluded as per guidelines).
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity .
Basic: What spectroscopic techniques are used for structural characterization?
Q. Answer :
- 1H/13C NMR : Confirms aromatic protons (δ 7.2–8.1 ppm) and cyclohexyl CH2 groups (δ 1.2–1.8 ppm) .
- IR Spectroscopy : Identifies thiol (-SH) stretches (2500–2600 cm⁻¹) and C=N imine bonds (1640–1680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 426.0 for [M+H]+) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Q. Answer :
- Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., CYP450 or kinase targets). For example, the dichlorobenzylidene group may occupy hydrophobic pockets .
- QSAR Studies : Correlate substituent electronegativity (e.g., Hammett σ values for Cl groups) with antimicrobial IC50 values .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residues .
Basic: What biological activities have been reported for structurally similar triazole derivatives?
Answer :
Analogous compounds exhibit:
Q. Table 2: Bioactivity of Analogous Compounds
| Substituent Position (R) | Activity (IC50) | Target | Reference |
|---|---|---|---|
| 4-Chlorophenyl | 8 µg/mL (Antibacterial) | S. aureus | |
| 2-Fluorophenyl | 12 µM (Anticancer) | MCF-7 cells |
Advanced: How should researchers address contradictory data in biological activity studies?
Answer :
Contradictions often arise from:
- Substituent Effects : Chlorine at ortho vs. para positions alters steric hindrance and binding .
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity before assays .
Basic: What are the recommended storage conditions to ensure compound stability?
Q. Answer :
- Short-term : Store at -20°C in amber vials under nitrogen atmosphere to prevent oxidation of the thiol group .
- Long-term : Lyophilize and store as a powder in desiccators with silica gel .
Advanced: What strategies enhance the compound’s bioavailability for in vivo studies?
Q. Answer :
- Prodrug Design : Acetylate the thiol group to improve membrane permeability .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm size) for sustained release .
- Solubility Enhancement : Co-crystallize with β-cyclodextrin (1:1 molar ratio) .
Basic: What safety precautions are required when handling this compound?
Q. Answer :
- Hazards : Irritant (thiol group), possible mutagenicity (Ames test recommended) .
- PPE : Use nitrile gloves, lab coat, and fume hood during synthesis .
Advanced: How can structural modifications improve selectivity for specific biological targets?
Q. Answer :
- Electron-Withdrawing Groups : Introduce -NO2 or -CF3 to enhance binding to enzymatic active sites .
- Heterocyclic Replacements : Substitute triazole with imidazole to modulate pharmacokinetics .
- Isosteric Modifications : Replace sulfur with selenium to alter redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
